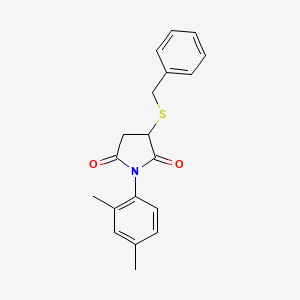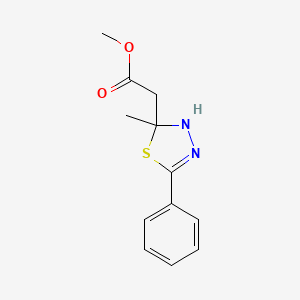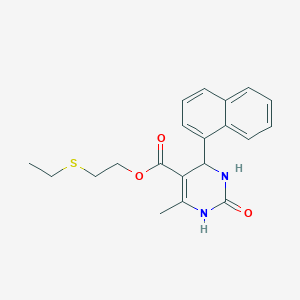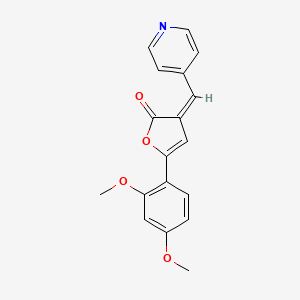
3-(benzylthio)-1-(2,4-dimethylphenyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzylthio)-1-(2,4-dimethylphenyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as thalidomide, which is a well-known drug that was initially developed as a sedative but was later found to have teratogenic effects. However, recent research has shown that thalidomide and its derivatives have significant potential in the treatment of various diseases, including cancer, inflammatory disorders, and autoimmune diseases.
Mécanisme D'action
The mechanism of action of thalidomide and its derivatives is not fully understood. However, it is believed that thalidomide exerts its effects through multiple pathways, including inhibition of angiogenesis, modulation of cytokine production, and induction of apoptosis in cancer cells. Thalidomide has also been shown to have immunomodulatory effects by modulating the activity of T cells and natural killer cells.
Biochemical and Physiological Effects:
Thalidomide and its derivatives have been shown to have various biochemical and physiological effects. Thalidomide has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Thalidomide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immune response. Additionally, thalidomide has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Avantages Et Limitations Des Expériences En Laboratoire
Thalidomide and its derivatives have several advantages and limitations for lab experiments. One of the major advantages is their ability to modulate multiple pathways, which makes them potential candidates for the treatment of various diseases. Thalidomide and its derivatives are also relatively easy to synthesize and can be modified to improve their pharmacokinetic and pharmacodynamic properties. However, one of the major limitations of thalidomide and its derivatives is their teratogenic effects, which make them unsuitable for use in pregnant women.
Orientations Futures
There are several future directions for research on thalidomide and its derivatives. One of the major areas of research is the development of new derivatives with improved pharmacokinetic and pharmacodynamic properties. Additionally, research is needed to identify the precise mechanism of action of thalidomide and its derivatives. This will enable the development of more targeted therapies that can be used to treat specific diseases. Finally, research is needed to identify potential biomarkers that can be used to predict the response to thalidomide and its derivatives in different patient populations.
Méthodes De Synthèse
The synthesis of 3-(benzylthio)-1-(2,4-dimethylphenyl)-2,5-pyrrolidinedione involves the reaction of phthalic anhydride with ammonium thiocyanate and benzylamine to form the intermediate benzyl 2-(2,4-dimethylphenyl)-2-thioxoethylcarbamate. This intermediate is then reacted with sodium ethoxide to form the final product, this compound.
Applications De Recherche Scientifique
Thalidomide and its derivatives have been extensively studied for their potential applications in various scientific research fields. One of the major areas of research is cancer treatment, where thalidomide has been shown to have anti-tumor activity by inhibiting angiogenesis and inducing apoptosis in cancer cells. Thalidomide has also been studied for its potential use in the treatment of inflammatory disorders such as rheumatoid arthritis and Crohn's disease. Additionally, thalidomide has been shown to have immunomodulatory effects, which make it a potential treatment for autoimmune diseases such as multiple sclerosis and lupus.
Propriétés
IUPAC Name |
3-benzylsulfanyl-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S/c1-13-8-9-16(14(2)10-13)20-18(21)11-17(19(20)22)23-12-15-6-4-3-5-7-15/h3-10,17H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPQJDRTFHPNDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)SCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{1-[1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5092517.png)
![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5092519.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5092523.png)
![3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B5092526.png)
![1-{2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5092546.png)
![2-acetyl-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5092554.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B5092561.png)


![N~1~-[2-(1,3-benzothiazol-2-ylthio)ethyl]-N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5092589.png)
![1-(4-chlorobenzyl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5092591.png)
![N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide](/img/structure/B5092608.png)

![4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B5092622.png)
